Abiraterone acetate is classified as a steroid and falls under the category of antiandrogens. It is derived from dehydroepiandrosterone, a naturally occurring steroid hormone. The chemical structure of abiraterone acetate is represented by the formula with a molecular weight of approximately 349.51 g/mol. The compound is often administered in its acetate form to enhance its bioavailability and pharmacokinetics.
The synthesis of abiraterone acetate involves several steps, primarily utilizing dehydroepiandrosterone as a starting material. Notable methods include:
The molecular structure of abiraterone acetate can be described as follows:
Abiraterone acetate has been characterized using various techniques:
Abiraterone acetate participates in several chemical reactions, primarily related to its mechanism of action:
The inhibition mechanism involves binding to the active site of cytochrome P450 17A1, preventing substrate access and subsequent conversion into active androgenic hormones.
Abiraterone acetate's primary mechanism involves:
The compound's effectiveness in treating metastatic castration-resistant prostate cancer has been demonstrated through clinical trials, showing improved survival rates compared to standard treatments .
Abiraterone acetate exhibits several notable physical and chemical properties:
Abiraterone acetate is primarily utilized in oncology for:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8